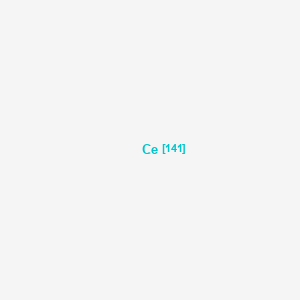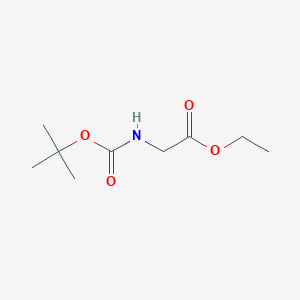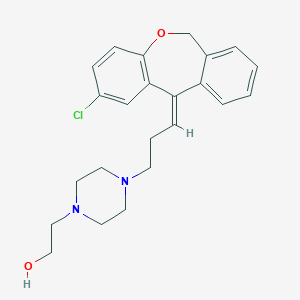
Pinoxepin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pinoxepin is a chemical compound that belongs to the class of dibenzoxepin derivatives. It was first synthesized in 1967 by the pharmaceutical company Pfizer and was initially developed as an antidepressant. However, due to its limited efficacy and adverse effects, the development of pinoxepin as an antidepressant was discontinued. Since then, pinoxepin has been studied for its potential use in various scientific research applications.
作用机制
The exact mechanism of action of pinoxepin is not fully understood. However, studies have shown that pinoxepin acts as a histamine H1 receptor antagonist. Histamine is a chemical messenger that plays a role in various physiological processes, including inflammation and immune response. By blocking the histamine H1 receptor, pinoxepin may reduce inflammation and modulate the immune response.
生化和生理效应
Pinoxepin has been shown to have various biochemical and physiological effects. Studies have shown that pinoxepin inhibits the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in various physiological processes, including cognition and muscle contraction. Pinoxepin has also been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, which play a role in mood regulation and cognitive function.
实验室实验的优点和局限性
One of the advantages of pinoxepin for lab experiments is its ability to induce apoptosis in cancer cells. This makes it a promising compound for the development of anti-cancer drugs. Another advantage is its ability to inhibit the formation of beta-amyloid plaques, which makes it a potential candidate for the treatment of Alzheimer's disease. However, one of the limitations of pinoxepin is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of pinoxepin. One direction is the development of pinoxepin derivatives with improved efficacy and reduced adverse effects. Another direction is the study of the potential use of pinoxepin in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, the study of the mechanism of action of pinoxepin may lead to the discovery of new targets for drug development.
合成方法
Pinoxepin can be synthesized through a multi-step process starting from 2-naphthol. The first step involves the conversion of 2-naphthol to 2-naphthylamine through a diazotization reaction. The resulting 2-naphthylamine is then reacted with 4,4'-dichlorodiphenylmethane to form the intermediate compound, 2-(4-chlorophenyl)-10H-dibenz[b,f]oxepin. The final step involves the reduction of the intermediate compound to pinoxepin using a reducing agent such as lithium aluminum hydride.
科学研究应用
Pinoxepin has been studied for its potential use in various scientific research applications. One of the most promising applications of pinoxepin is in the field of cancer research. Studies have shown that pinoxepin exhibits anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. Pinoxepin has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that pinoxepin inhibits the formation of beta-amyloid plaques, which are believed to play a role in the development of Alzheimer's disease.
属性
CAS 编号 |
14008-66-3 |
|---|---|
产品名称 |
Pinoxepin |
分子式 |
C23H27ClN2O2 |
分子量 |
398.9 g/mol |
IUPAC 名称 |
2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzoxepin-11-ylidene)propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H27ClN2O2/c24-19-7-8-23-22(16-19)21(20-5-2-1-4-18(20)17-28-23)6-3-9-25-10-12-26(13-11-25)14-15-27/h1-2,4-8,16,27H,3,9-15,17H2/b21-6- |
InChI 键 |
RAAHIUIRJUOMAU-MPUCSWFWSA-N |
手性 SMILES |
C1CN(CCN1CC/C=C\2/C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO |
SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO |
规范 SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



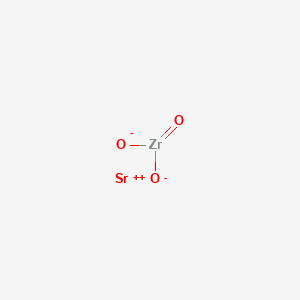
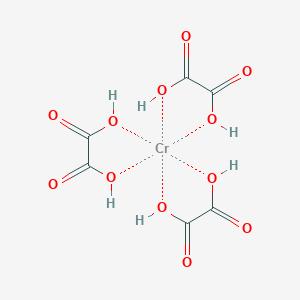
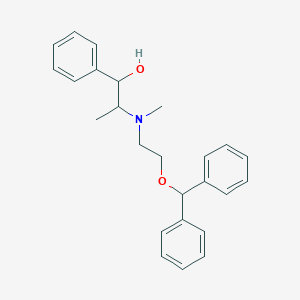
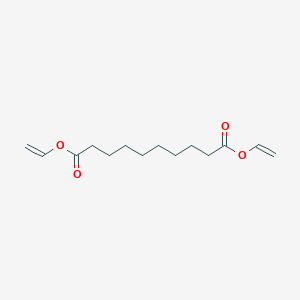
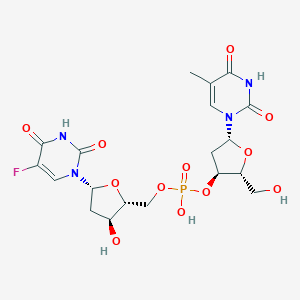
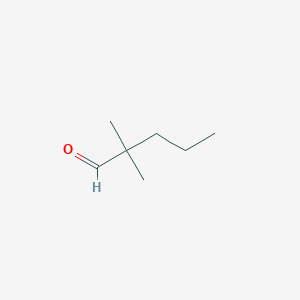
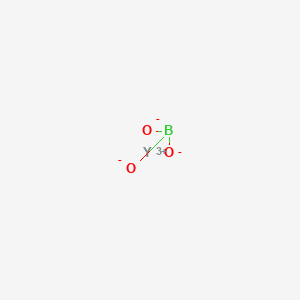
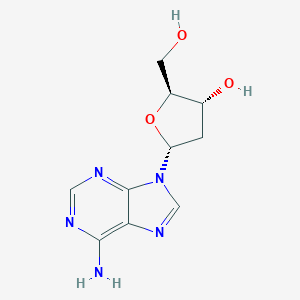

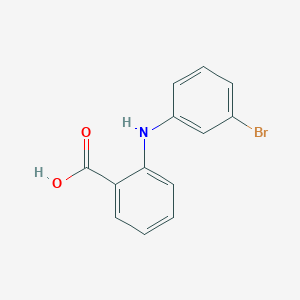
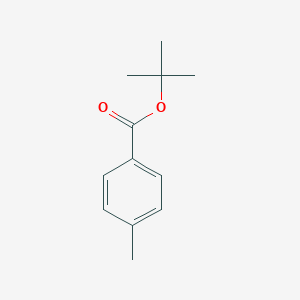
![Spiro[3.4]octan-5-one](/img/structure/B85115.png)
